molecular formula C14H23N B433961 Hexyl(1-phenylethyl)amine CAS No. 55386-59-9

Hexyl(1-phenylethyl)amine

Cat. No.: B433961
CAS No.: 55386-59-9
M. Wt: 205.34g/mol
InChI Key: RGSPUCRWIKFBND-UHFFFAOYSA-N
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Description

Hexyl(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is a secondary amine characterized by the presence of a hexyl group and a 1-phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylethylamine with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

Hexyl(1-phenylethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl(1-phenylethyl)amine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. Its molecular structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A primary amine with a similar structure but lacks the hexyl group.

    N-hexylamine: A primary amine with a hexyl group but lacks the phenylethyl group.

    N-phenylethyl-N-methylamine: A secondary amine with a phenylethyl group and a methyl group instead of a hexyl group.

Uniqueness

Hexyl(1-phenylethyl)amine is unique due to the combination of the hexyl and 1-phenylethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

CAS No.

55386-59-9

Molecular Formula

C14H23N

Molecular Weight

205.34g/mol

IUPAC Name

N-(1-phenylethyl)hexan-1-amine

InChI

InChI=1S/C14H23N/c1-3-4-5-9-12-15-13(2)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3

InChI Key

RGSPUCRWIKFBND-UHFFFAOYSA-N

SMILES

CCCCCCNC(C)C1=CC=CC=C1

Canonical SMILES

CCCCCCNC(C)C1=CC=CC=C1

Origin of Product

United States

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